Ethyl 6-methyl-2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzothiophene ring, and a carboxylate ester.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 6-METHYL-2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
ETHYL 6-METHYL-2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other trifluoromethyl-containing compounds such as:
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate These compounds share the trifluoromethyl group but differ in their core structures and functional groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C17H19F6NO4S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19F6NO4S/c1-3-28-14(26)12-9-5-4-8(2)6-10(9)29-13(12)24-11(25)7-15(27,16(18,19)20)17(21,22)23/h8,27H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
OHJPSOQWPDQSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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